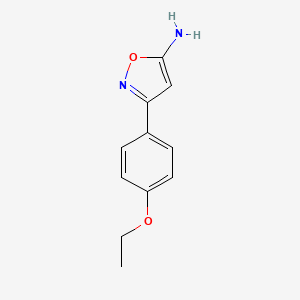

3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine

Descripción

Overview of 1,2-Oxazole (Isoxazole) Derivatives in Chemical Sciences

1,2-Oxazole, commonly known as isoxazole (B147169), is a five-membered aromatic heterocyclic compound containing one nitrogen and one oxygen atom in adjacent positions. ncert.nic.in This arrangement distinguishes it from its isomer, oxazole (B20620), where the heteroatoms are separated by a carbon atom.

The isoxazole ring is an electron-rich azole. Its structure as a five-membered ring with adjacent nitrogen and oxygen atoms results in a unique electronic and steric profile that influences its chemical reactivity and interactions with biological targets. nih.gov The N-O bond within the ring is relatively weak, which can lead to ring-opening reactions under certain conditions, such as UV irradiation. This reactivity is a key feature exploited in various synthetic transformations. The aromaticity of isoxazole is a subject of discussion, with some studies suggesting it is slightly greater than that of its counterparts, oxazole and furan. This aromatic nature contributes to the stability of the ring system, making it a reliable building block in molecular design.

Heterocyclic compounds are of paramount importance in drug discovery and development. researchgate.netnih.gov Their structural diversity and ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make them ideal frameworks for designing molecules that can bind to specific biological targets like enzymes and receptors. A significant percentage of clinically approved drugs, including anticancer agents, antibiotics, and anti-inflammatory drugs, contain a heterocyclic core. researchgate.net The versatility of these scaffolds allows medicinal chemists to fine-tune the physicochemical properties of a molecule, such as its potency, selectivity, and pharmacokinetic profile, to create effective and safe therapeutic agents. nih.gov

Significance of 5-Amino-1,2-oxazole Substructures in Organic Synthesis and Biological Activity

The introduction of an amino group at the 5-position of the 1,2-oxazole ring creates a particularly valuable chemical entity. These 5-amino-1,2-oxazole derivatives are important building blocks in organic synthesis and are associated with a range of biological activities. Naturally occurring compounds containing this motif, such as muscimol (B1676869) and ibotenic acid, are known to be active on receptors in the central nervous system.

The amino group provides a reactive handle for further chemical modifications, allowing for the construction of more complex molecules, including novel peptide-like structures. The presence of the amino group significantly influences the electronic properties of the isoxazole ring, modulating its reactivity and potential biological function. Synthetic research has focused on developing efficient methods for the preparation of these compounds, often through cycloaddition reactions involving nitrile oxides. researchgate.net

Research Landscape and Unaddressed Questions Pertaining to 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine and its Analogs

The research landscape for 3-aryl-5-aminoisoxazoles is varied. While the broader class of isoxazole derivatives is well-explored, specific substitution patterns often have distinct properties and applications. A close analog of the title compound, 5-Amino-3-(4-methoxyphenyl)isoxazole, is commercially available and has a documented application in the preparation and study of human carbonic anhydrase inhibitors. This suggests that compounds with a 4-alkoxyphenyl substituent at the 3-position of the 5-aminoisoxazole core are of significant interest for their potential biological activity.

However, specific research detailing the synthesis, characterization, and biological evaluation of this compound is not widely available in published literature. This presents a knowledge gap and an opportunity for further investigation. Key unaddressed questions include:

What are the most efficient and regioselective synthetic routes to produce this compound in high purity and yield?

How do the physicochemical properties (e.g., solubility, stability, crystal structure) of the ethoxy derivative compare to its more well-documented methoxy (B1213986) analog?

Does this compound or its derivatives exhibit inhibitory activity against carbonic anhydrase or other biologically relevant enzymes?

What other potential therapeutic applications might this specific compound possess, given the broad spectrum of activities associated with the 5-aminoisoxazole scaffold?

Answering these questions through targeted synthesis and screening campaigns could uncover novel chemical entities with valuable applications in medicinal chemistry.

Physicochemical Data of an Analog Compound

| Property | Value |

| Compound Name | 5-Amino-3-(4-methoxyphenyl)isoxazole |

| CAS Number | 86685-98-5 |

| Molecular Formula | C₁₀H₁₀N₂O₂ |

| Molecular Weight | 190.20 g/mol |

| Appearance | Solid |

| Melting Point | 135-139 °C |

Data sourced from supplier information for the methoxy analog.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-(4-ethoxyphenyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-14-9-5-3-8(4-6-9)10-7-11(12)15-13-10/h3-7H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAKAHMMAKBQYJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NOC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393046 | |

| Record name | 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54606-18-7 | |

| Record name | 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways Leading to 3 4 Ethoxyphenyl 1,2 Oxazol 5 Amine and Its Derivatives

Strategies for 1,2-Oxazole Ring Construction

The formation of the 1,2-oxazole ring is the cornerstone of the synthesis. The two most fundamental and widely employed pathways are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes, and the condensation-cyclization reaction of a three-carbon precursor with hydroxylamine (B1172632). nih.gov

The [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition, is a powerful method for constructing the isoxazole (B147169) scaffold. researchgate.net This reaction involves the concerted addition of a nitrile oxide (the 1,3-dipole) to a dipolarophile, such as an alkyne or alkene. nih.gov To synthesize a 3,5-disubstituted isoxazole, a nitrile oxide reacts with a terminal alkyne. The regioselectivity of this reaction, which dictates the positions of the substituents, is a key consideration. nih.gov

For the target molecule, this would involve the reaction of in situ generated 4-ethoxybenzonitrile (B1329842) oxide with an alkyne partner that can provide the 5-amino group, such as cyanoacetylene (B89716) or a protected amino-alkyne. The nitrile oxide itself is typically generated from the corresponding 4-ethoxybenzaldehyde (B43997) oxime via oxidation with agents like sodium hypochlorite (B82951) or from a hydroximinoyl chloride by dehydrohalogenation with a base. nih.gov

A highly versatile and common method for synthesizing isoxazoles involves the reaction of hydroxylamine (often as hydroxylamine hydrochloride) with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.gov For the synthesis of a 5-aminoisoxazole, a β-ketonitrile is an ideal precursor. nih.gov

In this approach, a precursor such as 3-(4-ethoxyphenyl)-3-oxopropanenitrile (B1613340) would be reacted with hydroxylamine hydrochloride. The reaction proceeds via initial condensation of hydroxylamine with the ketone carbonyl to form an oxime intermediate. Subsequent intramolecular cyclization occurs through the attack of the oxime's hydroxyl group onto the nitrile carbon, followed by dehydration to yield the aromatic 5-aminoisoxazole ring. researchgate.net This method is often favored for its operational simplicity and the ready availability of the required precursors.

Modern synthetic chemistry has introduced various catalytic methods to improve the efficiency, selectivity, and scope of isoxazole synthesis.

Cu(I)-catalyzed reactions : Copper(I) catalysts are widely used in cycloaddition reactions between terminal alkynes and in situ generated nitrile oxides. organic-chemistry.org This approach, a variant of "click chemistry," offers high yields and excellent regioselectivity for 3,5-disubstituted isoxazoles under mild conditions. organic-chemistry.org

Gold-catalyzed reactions : Gold catalysts, such as AuCl₃, can effectively catalyze the cycloisomerization of α,β-acetylenic oximes to form substituted isoxazoles. organic-chemistry.org This method provides a pathway to selectively synthesize 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles depending on the structure of the starting oxime. organic-chemistry.org

Other Catalysts : Various other catalysts have been employed in multi-component reactions to produce isoxazole derivatives. For instance, DABCO has been used to catalyze the one-pot cascade reaction of aromatic aldehydes and ethyl nitroacetate (B1208598) to yield isoxazoles. nih.gov

Table 1: Comparison of 1,2-Oxazole Ring Construction Strategies

| Strategy | Key Reactants | General Mechanism | Key Advantages |

|---|---|---|---|

| (3+2) Cycloaddition | Nitrile Oxide + Alkyne | 1,3-dipolar cycloaddition | High efficiency, good for diverse substituents. researchgate.net |

| Condensation/Cyclization | β-Ketonitrile + Hydroxylamine | Nucleophilic attack, oxime formation, and intramolecular cyclization | Readily available starting materials, direct formation of 5-amino group. nih.govresearchgate.net |

| Catalytic Synthesis | Varies (e.g., Alkynes, Oximes) | Metal-catalyzed cycloaddition or cycloisomerization | High yields, mild conditions, excellent regioselectivity. organic-chemistry.org |

Synthesis of the 3-(4-Ethoxyphenyl) Moiety and its Precursors

The 3-(4-ethoxyphenyl) fragment is introduced via a precursor that contains this moiety. The choice of precursor depends on the chosen ring-forming strategy.

For Cycloaddition : The key precursor is 4-ethoxybenzaldehyde oxime, which is used to generate 4-ethoxybenzonitrile oxide. 4-ethoxybenzaldehyde itself can be synthesized from 4-hydroxybenzaldehyde (B117250) via Williamson ether synthesis. The aldehyde is then converted to the oxime by reaction with hydroxylamine hydrochloride. nih.gov Alternatively, 4-ethoxybenzonitrile can be prepared from 4-nitrobenzonitrile (B1214597) by reaction with ethanol (B145695) and a base under irradiation. chemicalbook.com

For Condensation : The required precursor is a β-ketone derivative, such as ethyl 3-(4-ethoxyphenyl)-3-oxopropanoate or 3-(4-ethoxyphenyl)-3-oxopropanenitrile. These are typically prepared from 4-ethoxyacetophenone. For instance, the β-ketoester can be synthesized via a Claisen condensation of 4-ethoxyacetophenone with diethyl carbonate or diethyl oxalate (B1200264), followed by decarboxylation. While the direct synthesis for the ethoxy derivative is not detailed in the provided sources, the synthesis of the analogous ethyl 3-(4-methoxyphenyl)-3-oxopropanoate is well-established. researchgate.netmatrix-fine-chemicals.com

Introduction of the 5-Amino Group on the 1,2-Oxazole Ring

The introduction of the amino group at the C5 position is a crucial step. While methods exist for converting other functional groups (e.g., a halogen) at the C5 position to an amine, a more direct and efficient strategy involves constructing the ring from a precursor that already contains the nitrogen atom in the form of a nitrile.

The reaction of β-ketonitriles (e.g., 3-(4-ethoxyphenyl)-3-oxopropanenitrile) with hydroxylamine directly yields the 5-aminoisoxazole scaffold. nih.gov Similarly, the reaction of thiocarbamoylcyanoacetates with hydroxylamine provides a convenient route to 5-aminoisoxazoles, where the cyano group cyclizes to form the amino-substituted ring. researchgate.netresearchgate.net This approach is often preferred as it builds the desired functionality directly into the heterocyclic core in a single step.

Modular and Multi-step Synthetic Protocols for 1,2-Oxazol-5-amines

The synthesis of 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine can be approached through both linear, multi-step sequences and more convergent, modular protocols like multi-component reactions (MCRs).

A multi-step protocol might involve:

Synthesis of 4-ethoxyacetophenone from phenetole (B1680304) and acetyl chloride via Friedel-Crafts acylation.

Claisen condensation with diethyl oxalate followed by decarboxylation to produce ethyl 3-(4-ethoxyphenyl)-3-oxopropanoate.

Conversion of the ester to the corresponding β-ketonitrile, 3-(4-ethoxyphenyl)-3-oxopropanenitrile.

Final condensation and cyclization with hydroxylamine hydrochloride to yield this compound.

A more efficient and modular protocol is a one-pot, multi-component synthesis. An example is the reaction between an aldehyde, malononitrile, and hydroxylamine hydrochloride. d-nb.info In this strategy, 4-ethoxybenzaldehyde, malononitrile, and hydroxylamine hydrochloride could be reacted in a single pot, potentially using a green solvent system like a deep eutectic solvent, to afford the target this compound derivative directly. d-nb.info This modular approach is highly attractive as it allows for rapid generation of a library of derivatives by simply varying the starting aldehyde. mdpi.comfrontiersin.org

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficient synthesis of this compound hinges on the careful optimization of several reaction parameters. A common and effective pathway involves the condensation and cyclization of a β-ketonitrile precursor with hydroxylamine. The optimization process typically focuses on variables such as solvent, base, temperature, and reactant stoichiometry to maximize product yield and purity while minimizing reaction time and byproduct formation.

Key Optimization Parameters:

Solvent System: The choice of solvent is critical as it affects reactant solubility and reaction kinetics. Solvents ranging from alcohols (e.g., ethanol) to polar aprotic solvents (e.g., DMF) have been investigated for isoxazole synthesis. mdpi.com For the synthesis of this compound, a solvent system that effectively dissolves both the ethoxy-substituted benzoylacetonitrile (B15868) precursor and hydroxylamine hydrochloride is necessary. Studies on related syntheses have shown that a mixture of ethanol and water can be effective, facilitating the dissolution of both organic and inorganic reagents. researchgate.net The use of acetonitrile (B52724) has also been reported as a "greener" and efficient alternative in similar heterocyclic syntheses. scielo.br

Base Selection: The cyclization step is typically base-mediated. The base deprotonates hydroxylamine, facilitating its nucleophilic attack. Common bases include sodium acetate (B1210297), sodium bicarbonate, and organic amines like triethylamine (B128534). mdpi.comnih.gov The strength and concentration of the base must be carefully selected. A weak base is often sufficient to drive the reaction forward without promoting side reactions. The optimization table below illustrates how different bases can impact the yield, with sodium acetate often providing a good balance between reactivity and handling.

Temperature and Reaction Time: Temperature plays a crucial role in reaction rate. While higher temperatures can reduce reaction times, they may also lead to the formation of undesired byproducts or degradation of the product. growingscience.com Optimization studies often involve running the reaction at various temperatures, from room temperature to reflux, to find the ideal balance. For many isoxazole syntheses, moderate heating (50-80 °C) is found to be optimal. mdpi.com Monitoring the reaction via Thin-Layer Chromatography (TLC) helps determine the point of completion, preventing unnecessarily long reaction times that could decrease selectivity. mdpi.com Research on other oxidative couplings has demonstrated that reaction times can sometimes be significantly reduced from 20 hours to 4 hours without a major impact on conversion or selectivity. scielo.br

Reactant Stoichiometry: The molar ratio of the reactants, particularly the β-ketonitrile precursor to hydroxylamine, is another key point for optimization. Using a slight excess of hydroxylamine can ensure the complete conversion of the more complex starting material. However, a large excess can complicate the purification process. Systematic variation of these ratios is essential to identify the most efficient conditions for the reaction. nih.gov

The following interactive table summarizes hypothetical optimization results for the synthesis of this compound from a suitable precursor and hydroxylamine hydrochloride, based on established principles for isoxazole synthesis.

| Entry | Solvent | Base (Equivalents) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Ethanol | Sodium Bicarbonate (1.5) | 25 | 24 | 45 |

| 2 | Ethanol | Sodium Bicarbonate (1.5) | 78 (Reflux) | 8 | 72 |

| 3 | DMF | Triethylamine (1.2) | 80 | 6 | 78 |

| 4 | Acetonitrile | Sodium Acetate (2.0) | 60 | 10 | 85 |

| 5 | Ethanol/Water (4:1) | Sodium Acetate (2.0) | 70 | 8 | 88 |

| 6 | Ethanol/Water (4:1) | Sodium Acetate (2.0) | 80 | 8 | 86 (byproduct increase) |

Challenges and Innovations in the Scalable Synthesis of this compound

Transitioning a synthetic route from a laboratory setting to industrial-scale production introduces a distinct set of challenges related to safety, cost, efficiency, and environmental impact. However, recent innovations in chemical engineering and green chemistry offer promising solutions.

Challenges in Scalability:

Precursor Availability and Cost: The large-scale availability and cost of key starting materials, such as the appropriately substituted benzoylacetonitrile derived from 4-ethoxyacetophenone, are primary economic considerations. Sourcing high-purity raw materials consistently and affordably is critical for commercial viability.

Process Safety: The use of reagents like hydroxylamine requires careful handling on a large scale due to its potential thermal instability. Furthermore, exothermic reactions must be managed with robust cooling systems to prevent thermal runaway, a risk that is magnified in large reactors.

Purification and Isolation: Methods like column chromatography, which are common in lab-scale synthesis, are often impractical and costly for large-scale production. Developing efficient, scalable purification methods such as recrystallization or distillation is a significant challenge. The choice of crystallization solvent must be optimized to ensure high purity and yield while minimizing product loss.

Waste Management: Large-scale chemical production generates significant waste streams, including used solvents and inorganic salts from the reaction. The environmental and economic costs of treating and disposing of this waste are substantial, necessitating the development of more sustainable processes.

Innovations for Scalable Synthesis:

Continuous Flow Chemistry: One of the most significant innovations is the adoption of continuous flow reactors over traditional batch processing. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and mixing, leading to improved consistency and higher yields. The small reaction volume at any given moment significantly enhances safety, particularly for exothermic reactions or when using hazardous reagents.

Green Chemistry Approaches: There is a strong drive to make chemical syntheses more environmentally friendly. mdpi.com This includes the use of greener, less toxic solvents like ethanol-water mixtures, which can also simplify downstream processing. mdpi.com The development and use of recyclable or heterogeneous catalysts can streamline purification by allowing the catalyst to be easily filtered off, reducing waste. researchgate.net

Energy-Efficient Methodologies: Techniques such as microwave-assisted and ultrasound-assisted synthesis are being explored to improve the scalability and efficiency of reactions. mdpi.comnih.gov Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields. nih.gov Similarly, ultrasonic irradiation can enhance reaction rates and efficiency, providing a green and effective alternative to conventional heating methods. mdpi.com These technologies offer pathways to reduce energy consumption and improve throughput in a production environment.

Advanced Spectroscopic and Crystallographic Characterization of 3 4 Ethoxyphenyl 1,2 Oxazol 5 Amine and Structural Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR spectroscopy is instrumental in defining the number and type of hydrogen atoms (protons) present in a molecule. The chemical shift (δ) of a proton is highly sensitive to its local electronic environment, allowing for the differentiation of protons in various functional groups.

The ethoxy group would present as a triplet around δ 1.3-1.4 ppm for the methyl (CH₃) protons and a quartet around δ 3.9-4.0 ppm for the methylene (B1212753) (CH₂) protons, a characteristic pattern for an ethyl group attached to an oxygen atom rsc.org. The aromatic protons on the 4-substituted phenyl ring are expected to appear as two doublets in the region of δ 6.8-7.8 ppm. The proton on the isoxazole (B147169) ring would likely resonate as a singlet in the aromatic region, and the amine (NH₂) protons would typically appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ (Ethoxy) | ~1.4 | Triplet | ~7.0 |

| -CH₂- (Ethoxy) | ~4.0 | Quartet | ~7.0 |

| Aromatic-H (ortho to ethoxy) | ~6.9 | Doublet | ~8.0 |

| Aromatic-H (meta to ethoxy) | ~7.7 | Doublet | ~8.0 |

| Isoxazole-H | ~6.0 | Singlet | - |

| -NH₂ | Variable (e.g., ~5.0) | Broad Singlet | - |

Note: The predicted values are based on general principles of NMR spectroscopy and data from structurally similar compounds.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum.

In the case of this compound, distinct signals are expected for the carbons of the ethoxy group, the aromatic carbons, and the carbons of the isoxazole ring. Based on data for 4-ethoxyphenylamine, the methyl carbon of the ethoxy group would appear at approximately δ 15 ppm, and the methylene carbon at around δ 63 ppm rsc.org. The aromatic carbons would resonate in the range of δ 115-160 ppm. The carbons of the isoxazole ring are expected in the range of δ 90-170 ppm, with the carbon bearing the amino group appearing at the lower end of this range and the carbon attached to the phenyl ring at the higher end.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (Ethoxy) | ~15 |

| -CH₂- (Ethoxy) | ~63 |

| Aromatic-C (ortho to ethoxy) | ~115 |

| Aromatic-C (meta to ethoxy) | ~128 |

| Aromatic-C (ipso to ethoxy) | ~158 |

| Aromatic-C (ipso to isoxazole) | ~122 |

| Isoxazole-C3 | ~160 |

| Isoxazole-C4 | ~95 |

| Isoxazole-C5 | ~170 |

Note: The predicted values are based on general principles of NMR spectroscopy and data from structurally similar compounds.

To establish the precise connectivity of atoms, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed. A COSY spectrum reveals correlations between coupled protons, for instance, confirming the connectivity between the methyl and methylene protons of the ethoxy group. An HSQC spectrum correlates each proton with the carbon to which it is directly attached, allowing for the unambiguous assignment of both ¹H and ¹³C signals.

For more complex structural elucidation, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is invaluable. HMBC reveals correlations between protons and carbons that are separated by two or three bonds. For example, an HMBC experiment on this compound would show a correlation between the methylene protons of the ethoxy group and the ipso-carbon of the phenyl ring, confirming the ether linkage. Similarly, correlations between the aromatic protons and the carbons of the isoxazole ring would establish the connection between these two ring systems. While specific 2D NMR data for the title compound is not available, the application of these techniques to similar heterocyclic systems has been well-documented, demonstrating their power in structural verification mdpi.comresearchgate.net.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a unique fingerprint of the molecule's functional groups.

For this compound, the FT-IR spectrum is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as two bands in the region of 3300-3500 cm⁻¹ rjpn.org. The C-H stretching vibrations of the aromatic ring and the alkyl chain of the ethoxy group would be observed around 3000-3100 cm⁻¹ and 2850-2980 cm⁻¹, respectively. The C=N stretching of the isoxazole ring is expected to appear in the 1600-1650 cm⁻¹ region. The C=C stretching vibrations of the aromatic ring would be visible around 1450-1600 cm⁻¹. The C-O stretching of the ethoxy group would likely produce a strong band in the 1200-1250 cm⁻¹ region mdpi.com.

Interactive Data Table: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300-3500 | Medium |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-2980 | Medium |

| C=N Stretch (Isoxazole) | 1600-1650 | Medium |

| Aromatic C=C Stretch | 1450-1600 | Medium to Strong |

| C-O Stretch (Ether) | 1200-1250 | Strong |

Note: The predicted values are based on characteristic group frequencies in IR spectroscopy.

Raman spectroscopy is a complementary technique to FT-IR that also probes molecular vibrations. It relies on the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often more effective for non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the symmetric stretching of the aromatic C=C bonds would be expected to give a strong signal. The C-H stretching vibrations would also be visible. The vibrations of the isoxazole ring would also contribute to the Raman spectrum, providing complementary information to the FT-IR data. The specific Raman shifts would depend on the polarizability of the bonds, which changes during the vibration.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns. For this compound, the fragmentation upon electron ionization would be expected to follow pathways characteristic of heterocyclic and aromatic systems.

The molecular ion peak [M]+ would correspond to the exact molecular mass of the compound. The fragmentation process typically involves the cleavage of the weakest bonds and the formation of stable ions. Key fragmentation pathways for related heterocyclic structures, such as ketamine analogues and tetrazoles, often involve α-cleavages and the loss of small, stable neutral molecules. nih.govnih.gov For this compound, likely fragmentation patterns would include:

Cleavage of the ethoxy group, leading to the loss of an ethyl radical (•C₂H₅) or an ethene molecule (C₂H₄).

Fission of the N-O bond in the isoxazole ring, a common fragmentation route for isoxazoles.

Loss of carbon monoxide (CO) or cyanamide (B42294) (CH₂N₂) from the heterocyclic ring. nih.gov

Fragmentation of the phenyl ring, though typically less favorable than the cleavage of substituents or the heterocyclic ring itself.

The resulting fragment ions provide a "fingerprint" that can be used to confirm the compound's identity and structural arrangement. uni-halle.de The precise fragmentation pattern is determined by applying cleavage and rearrangement rules, with the plausibility of the resulting fragment ions often evaluated using computational methods to assess their energetic stability. uni-halle.de

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The spectrum of this compound is expected to be characterized by absorptions arising from π → π* and n → π* electronic transitions due to its conjugated system and the presence of heteroatoms with non-bonding electrons.

The conjugated system extends across the 4-ethoxyphenyl group and the 1,2-oxazol-5-amine moiety. This extensive conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the absorption maxima to longer wavelengths. libretexts.org

Key expected transitions include:

π → π transitions:* These high-intensity absorptions result from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic and heterocyclic rings. As the extent of conjugation increases, the energy required for this transition decreases, causing a shift to longer wavelengths (a bathochromic shift). libretexts.orguobabylon.edu.iq

n → π transitions:* These lower-intensity transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen and nitrogen atoms, to an antibonding π* orbital. libretexts.org These transitions are typically observed at longer wavelengths than π → π* transitions.

Solvent polarity can influence the absorption maxima. For n → π* transitions, an increase in solvent polarity typically leads to a blue shift (hypsochromic shift) because polar solvents stabilize the non-bonding orbitals of the ground state more than the excited state. uobabylon.edu.iq

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Analysis of the structural analog, 5-amino-3-(4-methoxyphenyl)isoxazole, provides detailed insights into the molecular geometry and intermolecular interactions that are likely conserved in this compound. iucr.orgiucr.org

Determination of bond lengths, bond angles, and dihedral angles

The crystal structure of the closely related 5-amino-3-(4-methoxyphenyl)isoxazole reveals a nearly planar molecular conformation. iucr.orgnih.gov The dihedral angle, which describes the twist between the phenyl and isoxazole rings, is a critical parameter for understanding the degree of π-conjugation between the two ring systems. A smaller dihedral angle allows for more effective orbital overlap.

Key structural parameters for the analog 5-amino-3-(4-methoxyphenyl)isoxazole are presented below. iucr.orgnih.gov

| Parameter | Value | Description |

| Phenyl-Isoxazole Dihedral Angle | 7.30 (13)° | The small angle indicates the molecule is close to planar, allowing for significant electronic conjugation between the two rings. iucr.orgnih.gov |

| N1—O1 Bond Length | 1.434 (4) Å | A typical bond length for N-O single bonds within isoxazole rings. iucr.orgnih.gov |

| C3—N2 Bond Length | 1.350 (5) Å | This distance is characteristic of an amino group attached to an aromatic ring system, indicating some degree of delocalization of the nitrogen lone pair into the ring. iucr.orgnih.gov |

These values are consistent with those found in other structurally related isoxazole derivatives. iucr.org The near co-planarity of the rings is a significant feature, influencing the compound's electronic and packing properties.

Analysis of crystal packing and intermolecular interactions

The arrangement of molecules in the crystal lattice, or crystal packing, is governed by a network of intermolecular interactions. In the solid state of 5-amino-3-(4-methoxyphenyl)isoxazole, hydrogen bonding plays a primary role in the supramolecular assembly. iucr.orgiucr.org

Hirshfeld surface analysis for quantifying intermolecular contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. iucr.orgnih.gov By mapping properties onto this surface, one can dissect the crystal packing into contributions from different types of atomic contacts.

For the analog 5-amino-3-(4-methoxyphenyl)isoxazole, Hirshfeld analysis provides a quantitative breakdown of the intermolecular contacts that contribute to the crystal packing. iucr.orgiucr.org

| Contact Type | Contribution to Hirshfeld Surface | Description |

| H⋯H | 36.1% | The largest contribution, arising from van der Waals interactions between hydrogen atoms on the peripheries of adjacent molecules. iucr.org |

| C⋯H/H⋯C | 31.3% | Significant contacts representing interactions between carbon and hydrogen atoms, indicative of C-H⋯π interactions and general van der Waals forces. iucr.org |

| O⋯H/H⋯O | 17.3% | These contacts are primarily associated with hydrogen bonding involving the oxygen atoms of the methoxy (B1213986) and isoxazole groups. iucr.org |

| N⋯H/H⋯N | 12.1% | Represents the crucial N—H⋯N hydrogen bonds that direct the primary supramolecular assembly. iucr.org |

Investigation of conformational flexibility and disorder in crystal structures

Conformational flexibility refers to the ability of a molecule to adopt different spatial arrangements (conformations), often through the rotation around single bonds. In the solid state, this flexibility can lead to the existence of multiple crystalline forms, known as polymorphism. uky.eduresearchgate.net

Chemical Reactivity and Derivatization Strategies for 3 4 Ethoxyphenyl 1,2 Oxazol 5 Amine

Reactions Involving the 5-Amino Group

The 5-amino group is a key site for nucleophilic reactions, allowing for the introduction of a variety of substituents to modulate the compound's physicochemical properties.

Acylation and Amidation for N-Substituted Derivatives

The primary amino group of 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine can be readily acylated to form the corresponding N-substituted amides. This transformation is typically achieved by reacting the amine with acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the acidic byproduct. These reactions are analogous to the acylation of other amino-heterocycles. For instance, studies on 5-amino-1,3,4-oxadiazoles have shown successful acylation with various acid chlorides, including acetyl chloride and benzoyl chloride, in the presence of triethylamine. ekb.eg Similarly, 5-aminoisoxazoles have been shown to react with acetic anhydride (B1165640) (Ac₂O) in pyridine. doi.org

These reactions provide a reliable route to a diverse library of amide derivatives, allowing for the systematic exploration of structure-activity relationships.

Table 1: Representative Acylation Reactions for Amino-Heterocycles

| Amine Substrate | Acylating Agent | Base/Solvent | Product Type | Reference |

|---|---|---|---|---|

| 5-Amino-1,3,4-oxadiazole derivative | Acetyl Chloride | Triethylamine | N-acetyl-1,3,4-oxadiazol-2-amine | ekb.eg |

| 5-Amino-1,3,4-oxadiazole derivative | Benzoyl Chloride | Triethylamine | N-benzoyl-1,3,4-oxadiazol-2-amine | ekb.eg |

| 5-Aminoisoxazole derivative | Acetic Anhydride | Pyridine | N,N-diacetylisoxazol-5-amine | doi.org |

| This compound | 4-Methoxybenzoyl Chloride | Pyridine/DCM | N-(3-(4-ethoxyphenyl)isoxazol-5-yl)-4-methoxybenzamide | Analogous Reaction |

Alkylation and Reductive Amination

N-alkylation of the 5-amino group can be accomplished through direct alkylation with alkyl halides or via reductive amination. Direct alkylation typically involves reacting the amine with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in a suitable solvent with a base to scavenge the resulting acid. For more complex substitutions, palladium-catalyzed methods like the Buchwald-Hartwig amination can be employed to form N-aryl derivatives, a technique proven effective for other amino-azoles. nih.govmdpi.com

Reductive amination offers a versatile alternative for producing secondary and tertiary amines. nih.gov This two-step, one-pot process involves the initial reaction of the amine with an aldehyde or ketone to form an intermediate imine (or Schiff base), which is then reduced in situ. wikipedia.org Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are mild enough not to reduce the starting carbonyl compound. harvard.edu This method is widely used in pharmaceutical synthesis due to its high functional group tolerance and operational simplicity. nih.gov

Table 2: Common Reagents for Reductive Amination

| Carbonyl Compound | Reducing Agent | Conditions | Product | Reference |

|---|---|---|---|---|

| Aldehyde (R-CHO) | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | AcOH, ClCH₂CH₂Cl | Secondary Amine (R-CH₂-NHR') | harvard.edu |

| Ketone (R-CO-R') | Sodium Cyanoborohydride (NaBH₃CN) | pH ~6-7, MeOH | Secondary Amine (R-CH(R')-NHR'') | harvard.edu |

| Aldehyde (R-CHO) | Triethylsilane (Et₃SiH) | TFA, CH₂Cl₂ | Secondary Amine (R-CH₂-NHR') | researchgate.net |

| Benzaldehyde | BH₃N(C₂H₅)₃ | Mild, catalytic | N-benzyl-3-(4-ethoxyphenyl)isoxazol-5-amine | rsc.org |

Formation of Schiff Bases and Subsequent Transformations

The primary amino group of this compound readily condenses with aldehydes and ketones to form imines, commonly known as Schiff bases. mwjscience.com This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate followed by dehydration. Often, the reaction is carried out in a solvent like ethanol (B145695) or acetic acid, with the latter serving as both solvent and catalyst. lew.ro

The resulting Schiff bases are versatile intermediates themselves. The C=N double bond can be reduced (as in reductive amination) to form secondary amines or can participate in cycloaddition reactions, making them valuable synthons for constructing more complex heterocyclic systems.

Reactions on the Phenyl and Ethoxy Moieties

The 4-ethoxyphenyl ring and its ethoxy substituent provide further opportunities for derivatization, primarily through electrophilic aromatic substitution and ether cleavage.

Electrophilic Aromatic Substitution on the Ethoxyphenyl Ring

The ethoxyphenyl group is highly activated towards electrophilic aromatic substitution (SEAr) due to the electron-donating nature of the ethoxy substituent. wikipedia.org The ethoxy group is an ortho, para-director, meaning incoming electrophiles will preferentially substitute at the positions ortho to the ethoxy group (C3' and C5') and para to the isoxazole (B147169) ring. Given that the para position is already occupied by the isoxazole, substitution is expected to occur primarily at the C3' and C5' positions.

Standard SEAr reactions can be applied:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) generates the nitronium ion (NO₂⁺), which can nitrate (B79036) the ring to yield 3-(3-nitro-4-ethoxyphenyl)-1,2-oxazol-5-amine. masterorganicchemistry.com

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like FeBr₃ or AlCl₃ will introduce a halogen atom onto the ring. masterorganicchemistry.com

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid (-SO₃H) group. masterorganicchemistry.com

Friedel-Crafts Acylation/Alkylation: Reaction with an acyl chloride or alkyl halide in the presence of a strong Lewis acid catalyst (e.g., AlCl₃) can introduce acyl or alkyl groups, respectively. wikipedia.org

The specific outcome and regioselectivity can be influenced by steric hindrance from the adjacent isoxazole ring and the reaction conditions.

Modifications of the Ethoxy Group

The ethyl ether linkage of the ethoxy group can be cleaved to unveil the corresponding phenol (B47542), 3-(4-hydroxyphenyl)-1,2-oxazol-5-amine. This transformation is a standard procedure in organic synthesis, typically achieved under strong acidic conditions. Reagents commonly employed for aryl ether cleavage include strong protic acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃) in an inert solvent like dichloromethane (B109758) (DCM). The resulting phenol is a valuable intermediate, as its hydroxyl group can be further functionalized through esterification, etherification, or used to modulate biological activity through hydrogen bonding interactions.

Transformations and Ring Manipulations of the 1,2-Oxazole Core

The 1,2-oxazole ring, while aromatic, possesses a labile N-O bond that makes it susceptible to a variety of ring-opening and rearrangement reactions, providing pathways to novel chemical structures.

The isoxazole ring can undergo cleavage under various conditions, most notably through reductive methods or base-induced rearrangements. The susceptibility of the N-O bond to cleavage is a key feature of its chemistry. While direct studies on this compound are not extensively documented, the reactivity can be inferred from closely related analogs, such as 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones. nih.gov

In these related systems, treatment with a base like triethylamine can induce a rearrangement. The proposed mechanism involves an initial nucleophilic attack by the base at the C-4 position of the isoxazole ring. This attack disrupts the ring's aromaticity and initiates a cascade of electronic shifts, ultimately leading to the cleavage of the weak N-O bond. The resulting intermediates can then cyclize in different ways to form new heterocyclic systems, such as imidazo[1,2-a]pyridines and indoles. nih.gov For instance, a 3-(4-methoxyphenyl)amino derivative was shown to yield a mixture of the corresponding imidazopyridine and a 2-pyridylaminoindole, demonstrating that the electronic nature of the aryl substituent influences the reaction pathway. nih.gov Given the electronic similarity between the 4-methoxyphenyl (B3050149) and 4-ethoxyphenyl groups, a comparable reactivity pattern is expected for this compound under basic conditions.

This type of base-promoted transformation, known as the Boulton–Katritzky rearrangement in related systems, highlights a powerful strategy for converting the isoxazole core into other valuable heterocyclic scaffolds. beilstein-journals.org The reaction demonstrates that the isoxazole ring is not merely a passive scaffold but an active participant in chemical transformations, enabling access to diverse molecular architectures.

The 5-amino-3-arylisoxazole framework is an excellent building block for annulation reactions, where a new ring is fused onto the existing isoxazole core. The presence of the nucleophilic 5-amino group, along with the ring nitrogen, allows the compound to act as a binucleophile in condensation reactions with 1,3-dielectrophiles. This strategy is widely used to construct isoxazolo[5,4-b]pyridines, which are of significant interest in pharmaceutical chemistry. researchgate.netnih.gov

The general approach involves a multi-component reaction between a 5-aminoisoxazole, an aldehyde, and an active methylene (B1212753) compound such as a 1,3-diketone. researchgate.netfrontiersin.org The reaction typically proceeds through the initial formation of a Knoevenagel condensation product between the aldehyde and the diketone, which then undergoes a Michael addition with the 5-amino group of the isoxazole. A subsequent intramolecular cyclization and dehydration/aromatization sequence yields the final fused isoxazolo[5,4-b]pyridine (B12869864) system. researchgate.net Microwave-assisted synthesis has been shown to be particularly effective for these transformations, often leading to high yields in short reaction times. researchgate.netfrontiersin.org

Another powerful method for creating fused systems is through dearomative [3+2] annulation reactions. In this approach, 5-aminoisoxazoles can react with electrophiles like quinone monoimines or quinone imine ketals, catalyzed by Lewis or Brønsted acids. dntb.gov.uaresearchgate.net These reactions lead to the formation of complex, spirocyclic, or fused isoxazoline (B3343090) structures, often with high diastereoselectivity. researchgate.net These examples underscore the utility of this compound as a precursor for generating intricate, polycyclic heterocyclic systems.

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 5-Aminoisoxazole | 1,3-Diketone + Aldehyde | Isoxazolo[5,4-b]pyridine | researchgate.net |

| 5-Aminoisoxazole | β,γ-Alkynyl-α-imino ester | Isoxazolo[5,4-b]pyridine | researchgate.net |

| 5-Aminoisoxazole | Quinone Imine Ketal | Indoline-fused isoxazoline | researchgate.net |

| 5-Aminoisoxazole | Quinone Monoimine | Dihydrobenzofuran-fused isoxazoline | dntb.gov.ua |

Synthesis of Library Derivatives for Structure-Activity Relationship Studies

The development of new therapeutic agents relies heavily on the systematic exploration of structure-activity relationships (SAR). This is achieved by synthesizing libraries of compounds where specific parts of a lead molecule are methodically varied. This compound is an ideal core scaffold for such library synthesis due to the synthetic tractability of the 5-amino group.

Combinatorial chemistry techniques, both in solution and on solid phase, have been successfully applied to isoxazole scaffolds to generate large libraries for biological screening. nih.govnih.gov The primary point of diversification for this compound is the exocyclic amino group. Standard derivatization reactions can be employed to introduce a wide array of functional groups, thereby probing the chemical space around the core structure.

Key derivatization strategies include:

Amide Formation: Acylation of the 5-amino group with a diverse set of carboxylic acids, acid chlorides, or sulfonyl chlorides introduces a variety of substituents. This is one of the most common and reliable methods for library generation.

Reductive Amination: Reaction with a library of aldehydes or ketones followed by reduction of the intermediate imine provides access to a wide range of N-alkyl or N-arylalkyl derivatives.

Urea (B33335) and Thiourea (B124793) Formation: Treatment with various isocyanates or isothiocyanates yields corresponding urea or thiourea derivatives, which are valuable for exploring hydrogen bonding interactions with biological targets.

For example, a parallel solution-phase synthesis of a 72-membered library of 3-aryl-4,5-dihydroisoxazole-5-carboxamides has been reported, demonstrating the feasibility of such an approach. nih.gov In this strategy, the amine can be acylated with a diverse set of acids to build the library. These libraries can then be screened against biological targets to identify compounds with desired activities, such as antiviral, anticancer, or allosteric modulation of nuclear receptors. nih.govnih.govnih.govmdpi.com The data gathered from these screenings are crucial for building robust SAR models, which guide the design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties. nih.govdundee.ac.uk

| Derivatization Reaction | Reagent Class | Resulting Functional Group |

| Acylation | Carboxylic Acids / Acid Chlorides | Amide |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide |

| Reductive Amination | Aldehydes / Ketones | Secondary/Tertiary Amine |

| Urea Formation | Isocyanates | Urea |

| Thiourea Formation | Isothiocyanates | Thiourea |

Mechanistic Basis of Biological Interactions and Potential Research Applications of 3 4 Ethoxyphenyl 1,2 Oxazol 5 Amine and Its Derivatives

Exploration of Molecular Targets and Binding Mechanisms

The therapeutic potential of a chemical entity is fundamentally linked to its ability to interact with specific biological targets. For 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine and its derivatives, research efforts focus on identifying and characterizing these interactions with key proteins such as enzymes and receptors.

Enzyme inhibition profiling (e.g., pancreatic lipase (B570770), kinases, COX, LOX)

Enzyme inhibition is a primary mechanism through which many drugs exert their effects. Derivatives of the isoxazole (B147169) scaffold are being investigated for their ability to inhibit enzymes involved in various disease pathologies.

Pancreatic Lipase: As a key enzyme in the digestion and absorption of dietary fats, pancreatic lipase (PL) is a major target for anti-obesity drugs. nih.gov Inhibition of PL can reduce fat absorption, thereby aiding in weight management. liomicslab.cn Natural products like polyphenols and saponins, as well as various synthetic heterocyclic compounds, have demonstrated an inhibitory effect on pancreatic lipase activity. nih.govnih.gov The exploration of isoxazole derivatives, including those related to this compound, is a promising avenue for developing novel PL inhibitors. dntb.gov.ua

Cyclooxygenase (COX) and Lipoxygenase (LOX): COX and LOX are crucial enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes, respectively. nih.govresearchgate.net Dual inhibition of both COX and LOX pathways is considered a superior anti-inflammatory strategy, as it may offer broader efficacy and a better safety profile compared to selective COX-2 inhibitors. nih.gov Various natural and synthetic compounds are known to possess dual inhibitory action. mdpi.comnih.gov The structural framework of this compound provides a template for designing derivatives that could interact with the active sites of these enzymes.

| Inhibitor Class/Compound | Target Enzyme | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| (-)-Epigallocatechin-3,5-digallate | Pancreatic Lipase | 0.098 µM | nih.gov |

| Isoliquiritigenin | Pancreatic Lipase | 7.3 µM | nih.gov |

| Celecoxib | COX-2 | ~0.04 µM (Varies by assay) | mdpi.com |

| Zileuton | 5-LOX | ~0.5-1.3 µM | mdpi.com |

Receptor binding and modulation (e.g., VEGFR2, MCHr1)

The interaction of small molecules with cell surface or intracellular receptors can modulate signaling pathways critical to cellular function and disease progression.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): VEGFR2 is a key mediator of angiogenesis, the process of forming new blood vessels. nih.gov Dysregulation of VEGFR2 signaling is a hallmark of many cancers, making it a prime target for anti-cancer therapies. nih.gov Inhibition of the VEGFR2 tyrosine kinase domain can block downstream signaling pathways, thereby preventing endothelial cell proliferation and migration. nih.gov Various heterocyclic compounds have been developed as VEGFR2 inhibitors, and the this compound scaffold is a candidate for the design of new molecules targeting the ATP-binding site of this receptor. nih.govcabidigitallibrary.org

Melanin-Concentrating Hormone Receptor 1 (MCHR1): MCHR1 is a G-protein coupled receptor predominantly expressed in the brain that plays a role in regulating energy balance and feeding behavior. nih.gov Antagonists of MCHR1 are being investigated as potential treatments for obesity and other metabolic disorders. nih.gov The development of non-basic, amine-free antagonists has been a focus of research to improve drug-like properties. bindingdb.org The isoxazole core offers a versatile platform for synthesizing derivatives that could bind to and modulate the activity of MCHR1.

| Compound/Derivative Class | Target Receptor | Mechanism of Action | Potential Application |

|---|---|---|---|

| Benzoxazole derivatives | VEGFR2 | Inhibition of tyrosine kinase activity | Anti-angiogenesis, Cancer |

| Sorafenib | VEGFR2, other kinases | Tyrosine kinase inhibitor | Cancer |

| SNAP-94847 | MCHR1 | Selective Antagonist | Obesity, Metabolic Disorders |

| Pyrrolo[3,4-b]pyridine-7(6H)-one derivatives | MCHR1 | Antagonist | Obesity |

Computational molecular docking and dynamics simulations for ligand-target interactions

Computational techniques are indispensable tools in modern drug discovery for predicting and analyzing how a ligand might interact with its target protein.

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a receptor or enzyme active site. For derivatives of this compound, docking studies can be used to screen for potential binding to targets like VEGFR2 or pancreatic lipase. cabidigitallibrary.org These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues (e.g., Cys917 in the VEGFR2 hinge region), guiding the synthesis of more potent compounds. nih.govjocpr.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic view of the interaction and the stability of the binding. These simulations can help refine the binding poses predicted by docking and calculate binding free energies, which correlate with the ligand's potency.

Mechanisms of General Biological Activities

Antioxidant activity and free radical scavenging pathways

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. mdpi.com Antioxidants mitigate this damage by scavenging free radicals.

The antioxidant potential of this compound derivatives can be attributed to their chemical structure. The ethoxyphenyl group, being a phenol (B47542) ether, can participate in stabilizing free radicals. The mechanism often involves the donation of a hydrogen atom from a phenolic hydroxyl group (which could be a metabolite or a feature of a derivative) to a free radical, thereby neutralizing it. nih.gov The resulting phenoxyl radical is stabilized by resonance. The antioxidant capacity of these compounds is typically evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. sapub.orgnih.gov

| Compound | Assay | Result (EC₅₀/Equivalent) | Reference |

|---|---|---|---|

| Taxifolin | DPPH Radical Scavenging | EC₅₀ of 32 µM | mdpi.com |

| Silychristin | DPPH Radical Scavenging | EC₅₀ of 115 µM | mdpi.com |

| Vitamin C | DPPH Radical Scavenging | Often used as a standard for comparison | nih.gov |

| Trolox | ABTS Radical Scavenging | Often used as a standard for comparison | nih.gov |

Modulation of cellular processes (e.g., apoptosis induction via caspases, Fas, NF-κB1)

Inducing apoptosis, or programmed cell death, in cancer cells is a key strategy for anti-cancer drug development. This process is tightly regulated by a complex network of signaling pathways.

Apoptosis Induction: Apoptosis can be initiated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of a cascade of cysteine proteases known as caspases (e.g., caspase-3, -7, -9). nih.govunomaha.edu Derivatives of this compound could potentially induce apoptosis by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation. dovepress.com

NF-κB Pathway Modulation: The transcription factor Nuclear Factor-kappa B (NF-κB) plays a critical role in inflammation and cell survival by promoting the expression of anti-apoptotic genes. nih.gov In many cancers, the NF-κB pathway is constitutively active, contributing to therapeutic resistance. Inhibition of NF-κB activation, by preventing its translocation to the nucleus, can sensitize cancer cells to apoptosis. dovepress.com Investigating the ability of isoxazole derivatives to interfere with this pathway is a valid research direction for developing new anti-cancer agents.

Antimicrobial actions and cellular targets.

The 1,2-oxazole (isoxazole) scaffold, a core component of this compound, is a well-established pharmacophore in the development of novel antimicrobial agents. researchgate.net Derivatives incorporating this heterocyclic ring have demonstrated a wide spectrum of activity against various pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. nih.govnih.gov The antimicrobial potential of these compounds is often attributed to their ability to interfere with essential cellular processes in microbes.

Research into oxazole (B20620) derivatives has revealed activity against bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, and fungal species like Candida albicans. nih.govnih.govresearchgate.net For instance, studies on 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives showed moderate to promising activity against both bacterial and fungal pathogens. nih.govresearchgate.net Specifically, certain derivatives were effective against S. aureus, B. subtilis, E. coli, and P. aeruginosa. nih.gov Similarly, new 1,3-oxazole derivatives bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety have shown activity against Gram-positive bacterial strains and C. albicans. nih.gov

While the precise cellular targets of this compound are not extensively detailed in the literature, the mechanisms of related heterocyclic compounds may offer insight. For example, some S-substituted 2-mercapto-1,3,4-oxadiazole-quinoline hybrids, which share structural similarities, have been found to be strong inhibitors of bacterial topoisomerases II (DNA gyrase) and IV. mdpi.com These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death. It is plausible that 1,2-oxazol-5-amine derivatives could exert their antimicrobial effects through similar mechanisms, such as inhibiting key enzymes involved in microbial DNA, protein, or cell wall synthesis. The planar, electron-rich nature of the oxazole ring allows it to interact with biological macromolecules, potentially disrupting their function.

| Derivative Class | Target Organisms | Potential Cellular Targets |

| Oxazole derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans nih.govnih.govresearchgate.net | Inhibition of essential enzymes (e.g., DNA gyrase, topoisomerase IV) mdpi.com |

| 1,3-Oxazole derivatives | Gram-positive bacteria, C. albicans nih.gov | Disruption of DNA, protein, or cell wall synthesis |

| Benzoxazole derivatives | Gram-positive bacteria (selectively) nih.gov | Interference with microbial metabolic pathways |

Anti-inflammatory pathways and mediators.

The 1,2-oxazol-5-amine scaffold is recognized for its potential in modulating inflammatory responses. Inflammation is a complex biological process involving various cells and chemical mediators. nih.gov Compounds containing the oxazole or related heterocyclic structures often exhibit anti-inflammatory properties by targeting key pathways and mediators involved in the inflammatory cascade. researchgate.net

One of the primary mechanisms by which such compounds may exert their effects is through the inhibition of the arachidonic acid pathway. mdpi.com This involves downregulating the activity of cyclooxygenase (COX) enzymes, particularly COX-2, which is inducibly expressed at sites of inflammation and is responsible for the synthesis of prostaglandins (PGs). mdpi.com By inhibiting COX-2, these compounds can reduce the production of PGs, which are key mediators of pain, fever, and swelling. Another related target is inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide, a pro-inflammatory molecule. nih.gov

Furthermore, derivatives of related heterocyclic structures have been shown to modulate the production and signaling of inflammatory cytokines. nih.gov This includes reducing the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). nih.gov Conversely, some compounds can enhance the production of anti-inflammatory cytokines like interleukin-10 (IL-10), which plays a crucial role in resolving inflammation and promoting tissue homeostasis. nih.gov The modulation of these cytokine levels suggests an interaction with complex signaling pathways like the nuclear factor-kappa B (NF-κB) pathway, which is a central regulator of inflammatory gene expression. nih.govmdpi.com

| Inflammatory Pathway/Mediator | Potential Effect of 1,2-Oxazol-5-amine Derivatives |

| Cyclooxygenase (COX) Enzymes | Inhibition, leading to reduced prostaglandin (B15479496) synthesis mdpi.com |

| Inducible Nitric Oxide Synthase (iNOS) | Downregulation, leading to decreased nitric oxide production nih.gov |

| Pro-inflammatory Cytokines (TNF-α, IFN-γ) | Reduction in production and signaling nih.gov |

| Anti-inflammatory Cytokines (IL-10) | Enhancement of production nih.gov |

| NF-κB Signaling Pathway | Attenuation of activity, reducing expression of inflammatory genes nih.govmdpi.com |

Immunomodulatory effects.

Beyond general anti-inflammatory actions, the 1,2-oxazol-5-amine scaffold has potential for more nuanced immunomodulatory effects, influencing the behavior and function of various immune cells. Immunomodulation refers to the alteration of the immune response, which can involve either suppression or stimulation of immune system components.

Derivatives of related nitrogen-containing heterocycles have demonstrated significant immunomodulatory activity. For example, the triazole derivative ST1959 was found to ameliorate experimental colitis by impairing neutrophil infiltration and significantly increasing the colonic tissue levels of the potent anti-inflammatory cytokine IL-10. nih.gov This selective enhancement of an anti-inflammatory cytokine, without affecting IL-12, points to a specific immunomodulatory mechanism rather than broad immunosuppression. nih.gov Such compounds can help restore immune balance by shifting the cytokine profile from a pro-inflammatory (Th1/Th17) to an anti-inflammatory or regulatory (Th2/Treg) state. uu.nl

The immunomodulatory effects can also be observed in the context of immunosuppression. In animal models where the immune system is compromised, for instance by cyclophosphamide (B585) treatment, certain compounds can help restore immune function. nih.gov This can manifest as an increase in the thymus and spleen indices, an upregulation of serum immunoglobulins (like IgG), and a modulation of cytokine levels, such as increasing IL-2 and IL-12 while reducing immunosuppressive cytokines like transforming growth factor-beta (TGF-β). nih.gov These findings suggest that compounds based on the 1,2-oxazol-5-amine scaffold could be investigated for their ability to enhance immune responses in immunocompromised states or to dampen excessive immune reactions in autoimmune and inflammatory diseases.

Structure-Activity Relationship (SAR) Studies for 1,2-Oxazol-5-amines.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For the 1,2-oxazol-5-amine scaffold, SAR studies focus on how different substituents on the oxazole ring and the phenyl group affect the compound's pharmacological properties.

Influence of substituents (e.g., ethoxy, methoxy (B1213986), sulfonyl groups) on binding affinity and biological outcomes.

The nature, size, and position of substituents on the aromatic rings of oxazole derivatives are critical determinants of their biological activity. mdpi.com Studies on related heterocyclic structures provide valuable models for understanding these relationships. For instance, in a series of 1,2,5-oxadiazoles investigated for antiplasmodial activity, the substitution pattern on the 4-phenyl moiety was shown to strongly influence both activity and selectivity. mdpi.com

Specifically, the presence of dialkoxy groups, such as ethoxy and methoxy groups, on the phenyl ring has been shown to have a significant positive impact. mdpi.com In one study, a 4-(3-ethoxy-4-methoxyphenyl) substituted 1,2,5-oxadiazole derivative exhibited high in vitro activity and a very promising selectivity index, affirming the beneficial effect of these substitutions. mdpi.com The ethoxy group on the 4-position of the phenyl ring in this compound is therefore likely a key feature for its biological profile. These electron-donating groups can influence the electronic properties of the entire molecule, affecting its ability to interact with biological targets through hydrogen bonding or other non-covalent interactions.

The introduction of other functional groups, such as sulfonyl groups, can also dramatically alter activity. Sulfonamide moieties in related oxazole structures have been shown to confer robust antibacterial activity. researchgate.net The strong electron-withdrawing nature of the sulfonyl group can modify the molecule's charge distribution and its binding characteristics. The position of substituents is equally crucial; studies on benzimidazole (B57391) derivatives have confirmed that the biological activity is strongly influenced by both the position and the nature of the side chain on the heterocyclic skeleton. mdpi.com

| Substituent/Modification | Influence on Biological Activity | Example from Related Scaffolds |

| Ethoxy/Methoxy Groups | Often enhances activity and selectivity. mdpi.com | 4-(3-Ethoxy-4-methoxyphenyl) substitution on 1,2,5-oxadiazoles led to high antiplasmodial activity. mdpi.com |

| Sulfonyl/Sulfonamide Groups | Can introduce or enhance antibacterial properties. researchgate.net | Sulfonamide-oxazole hybrids displayed robust antibacterial effects. researchgate.net |

| Position of Substituents | Critically determines the overall activity profile. mdpi.com | The position of amino side chains on pentacyclic benzimidazoles strongly influenced antiproliferative activity. mdpi.com |

Impact of lipophilicity and other physiochemical parameters on interactions with biological systems.

Physicochemical properties, particularly lipophilicity, play a pivotal role in determining the pharmacokinetic and pharmacodynamic profile of a drug candidate. nih.govsci-hub.box Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), governs a molecule's ability to dissolve in lipids and pass through biological membranes, which in turn affects its absorption, distribution, metabolism, and excretion (ADME). nih.govresearchgate.net

For the 1,2-oxazol-5-amine scaffold, a balanced lipophilicity is crucial. While a certain degree of lipophilicity is necessary for membrane permeability and interaction with hydrophobic pockets in target proteins, excessive lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and sequestration in fatty tissues, thereby reducing bioavailability. researchgate.netresearchgate.net Investigations into related compounds have highlighted the importance of hydrophobicity for biological activity, such as anti-proliferative effects. researchgate.net

Broader Pharmacological Significance of the 1,2-Oxazol-5-amine Scaffold in Chemical Biology.

The 1,2-oxazol-5-amine scaffold represents a "privileged structure" in medicinal chemistry and chemical biology. researchgate.net This term refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, thereby serving as a versatile template for the development of a wide range of therapeutic agents. researchgate.net The oxazole nucleus is a key component in numerous compounds with diverse and potent pharmacological activities. researchgate.netresearchgate.net

The significance of this scaffold lies in its broad biological potential, which includes anti-inflammatory, analgesic, antibacterial, antifungal, antiproliferative, and antitubercular activities, among others. researchgate.netnih.gov The heterocyclic nature of the oxazole ring, with its nitrogen and oxygen atoms, allows it to engage in various non-covalent interactions with biological systems, such as enzymes and receptors. researchgate.net This versatility has led to the incorporation of the oxazole moiety into a number of marketed drugs. nih.gov

In the context of chemical biology, 1,2-oxazol-5-amine and its derivatives serve as valuable molecular probes for exploring complex biological pathways. chemscene.com By systematically modifying the scaffold and studying the resulting changes in activity (SAR), researchers can identify key molecular interactions and elucidate the mechanisms of action against specific targets. The development of libraries based on this scaffold can accelerate the discovery of new lead compounds for a multitude of diseases. The inherent drug-like properties of the oxazole ring, including its metabolic stability and ability to form hydrogen bonds, make it an attractive starting point for rational drug design. nih.govresearchgate.net The continued exploration of the 1,2-oxazol-5-amine scaffold is therefore of considerable importance for advancing both therapeutic development and the fundamental understanding of chemical-biological interactions. benthamdirect.com

Future Research Directions and Unexplored Avenues for 3 4 Ethoxyphenyl 1,2 Oxazol 5 Amine

Development of Asymmetric Synthetic Methodologies

Chiral amines are crucial structural motifs in a vast number of pharmaceuticals, with estimates suggesting they are present in over 40% of small-molecule drugs. acs.org The biological activity of such compounds is often stereospecific, meaning that one enantiomer can have the desired therapeutic effect while the other may be inactive or even harmful. Asymmetric synthesis, which selectively produces one enantiomer over the other, is therefore of paramount importance in synthetic and medicinal chemistry. uwindsor.ca

Currently, the synthesis of 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine likely proceeds through non-stereoselective routes. If the amine group or any subsequent modification introduces a chiral center, the product will be a racemic mixture. Future research must focus on developing efficient asymmetric synthetic methods. Key avenues for exploration include:

Chiral Catalysis: The use of transition metal catalysts with chiral ligands is a powerful strategy for asymmetric hydrogenation or amination reactions. acs.org Research should be directed towards identifying suitable catalysts (e.g., based on rhodium, iridium, or nickel) that can facilitate the enantioselective formation of the amine or a precursor. nih.gov

Chiral Auxiliaries: Employing a chiral auxiliary that can be temporarily attached to the molecule to direct the stereochemical outcome of a key reaction step is another viable approach. This auxiliary would be removed in a later step to yield the enantiomerically enriched final product.

Enzyme-Catalyzed Synthesis: Biocatalysis offers a green and highly selective alternative. Screening for enzymes, such as transaminases, that can stereoselectively synthesize the target amine or a related intermediate could provide an efficient and environmentally friendly pathway.

The successful development of these methodologies would be a critical step in enabling the production of enantiomerically pure this compound, which is essential for rigorous pharmacological evaluation.

Table 1: Proposed Asymmetric Synthesis Strategies and Target Outcomes This table is illustrative of potential research goals and does not represent existing data.

| Methodology | Catalyst/Auxiliary Type | Target Reaction | Desired Enantiomeric Excess (ee) | Potential Advantages |

|---|---|---|---|---|

| Chiral Catalysis | Rh-DIPAMP Complex | Asymmetric Hydrogenation | >95% | High atom economy, catalytic efficiency. |

| Chiral Auxiliary | Evans Auxiliary | Stereoselective Alkylation | >98% | High diastereoselectivity, predictable stereochemistry. |

Investigation of Advanced Derivatization Pathways and Scaffold Hybridization

The core structure of this compound, with its reactive primary amine and aromatic rings, is an ideal platform for chemical modification. Advanced derivatization and scaffold hybridization are powerful strategies in drug discovery used to explore chemical space, optimize pharmacokinetic properties, and identify novel biological activities. researchgate.net

Future research should systematically explore the derivatization potential of the 5-amino group. Key pathways to investigate include:

Acylation and Sulfonylation: Reaction of the amine with various acyl chlorides or sulfonyl chlorides can generate a library of amide and sulfonamide derivatives. umt.edu.pk This can modulate the compound's polarity, hydrogen-bonding capacity, and steric profile, potentially leading to enhanced biological activity.

Reductive Amination: Condensation with aldehydes or ketones followed by reduction can yield a diverse set of secondary and tertiary amines, introducing new functional groups and altering lipophilicity.

Scaffold Hybridization: A more advanced strategy involves covalently linking the this compound scaffold with other known pharmacophores. researchgate.netmdpi.com For example, hybridization with moieties known to possess anticancer, antimicrobial, or anti-inflammatory properties could lead to the development of multi-target agents with novel mechanisms of action. nih.gov

These derivatization efforts would generate a chemical library for comprehensive structure-activity relationship (SAR) studies, providing crucial data for optimizing the molecule for a specific therapeutic target. nih.gov

Deeper Elucidation of Biological Mechanisms at the Molecular Level

Identifying the specific molecular targets and pathways through which a compound exerts its biological effect is a critical and often challenging aspect of drug discovery. nih.gov A thorough understanding of the mechanism of action (MoA) is essential for predicting efficacy, understanding potential side effects, and guiding lead optimization. nih.govresearchgate.net

Given the prevalence of oxazole (B20620) and amine-containing compounds in medicinal chemistry, this compound and its derivatives could interact with a range of biological targets. nih.govrsc.org Future research must move beyond preliminary screening to a deeper mechanistic elucidation. This should involve:

Target Identification: Utilizing techniques such as affinity chromatography, chemical proteomics, and computational target prediction to identify the primary protein targets of the most active derivatives.